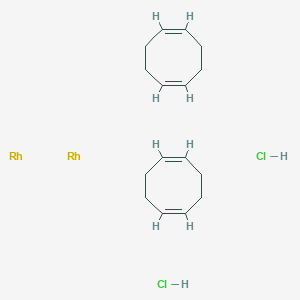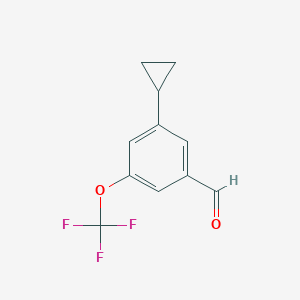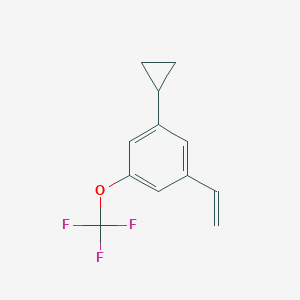
(3-Cyclopropyl-5-(trifluoromethoxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropyl-5-(trifluoromethoxy)phenyl)methanol: is an organic compound characterized by the presence of a cyclopropyl group, a trifluoromethoxy group, and a phenyl ring attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-(trifluoromethoxy)phenyl)methanol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: (3-Cyclopropyl-5-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, (3-Cyclopropyl-5-(trifluoromethoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethoxy group is of particular interest due to its ability to enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing trifluoromethoxy groups have shown promise in the treatment of various diseases due to their unique pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .
作用機序
The mechanism of action of (3-Cyclopropyl-5-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
- (3-Methoxy-5-(trifluoromethyl)phenyl)methanol
- (3-Cyclopropyl-5-(trifluoromethyl)phenyl)methanol
Uniqueness: (3-Cyclopropyl-5-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both a cyclopropyl group and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
特性
IUPAC Name |
[3-cyclopropyl-5-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)16-10-4-7(6-15)3-9(5-10)8-1-2-8/h3-5,8,15H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZLONNTXXNZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)CO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3,5,6-Tetrakis(2,4-ditert-butylphenyl)-4-(4-dihydroxyphosphanylphenyl)phenyl]phosphonous acid](/img/structure/B8193729.png)

![[Diethoxy(phenyl)methyl]phosphonic acid](/img/structure/B8193734.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid](/img/structure/B8193747.png)

![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8193767.png)




